

# Spectroscopic Analysis of (4R)-Hept-2-en-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: (4R)-Hept-2-en-4-ol

Cat. No.: B14214003

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This guide provides a detailed overview of the expected spectroscopic data for **(4R)-Hept-2-en-4-ol**, a chiral allylic alcohol. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific stereoisomer is not readily available in public repositories, this document presents predicted and representative data based on the compound's structure and known spectroscopic principles for similar molecules.

## Molecular Structure and Properties

**(4R)-Hept-2-en-4-ol** is a secondary alcohol with a stereocenter at the C4 position and a double bond between C2 and C3. Its chemical formula is  $C_7H_{14}O$ , and it has a molecular weight of approximately 114.19 g/mol <sup>[1][2]</sup>. The presence of both a hydroxyl group and a carbon-carbon double bond dictates its characteristic spectroscopic features.

Property	Value
Molecular Formula	$C_7H_{14}O$
Molecular Weight	114.19 g/mol <sup>[1][2]</sup>
IUPAC Name	(4R)-hept-2-en-4-ol <sup>[1]</sup>
SMILES	CCC--INVALID-LINK--C=CC

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(4R)-Hept-2-en-4-ol**. These values are based on established ranges for the functional groups present in the molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bond.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration
-OH	1.5 - 4.0	Singlet (broad)	1H
H1 (-CH <sub>3</sub> )	~ 0.9	Triplet	3H
H2 (-CH=)	~ 5.4 - 5.6	Doublet of quartets	1H
H3 (=CH-)	~ 5.6 - 5.8	Doublet of doublets	1H
H4 (-CH(OH)-)	~ 4.0 - 4.2	Multiplet	1H
H5 (-CH <sub>2</sub> -)	~ 1.4 - 1.6	Multiplet	2H
H6 (-CH <sub>2</sub> -)	~ 1.2 - 1.4	Multiplet	2H
H7 (-CH <sub>3</sub> )	~ 0.9	Triplet	3H

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm)
C1 (-CH <sub>3</sub> )	~ 10 - 15
C2 (-CH=)	~ 125 - 135
C3 (=CH-)	~ 130 - 140
C4 (-CH(OH)-)	~ 65 - 75
C5 (-CH <sub>2</sub> -)	~ 30 - 40
C6 (-CH <sub>2</sub> -)	~ 15 - 25
C7 (-CH <sub>3</sub> )	~ 10 - 15

## Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions corresponding to the O-H and C=C functional groups.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad[3][4]
C-H stretch (alkene)	3000 - 3100	Medium
C-H stretch (alkane)	2850 - 3000	Strong
C=C stretch (alkene)	1640 - 1680	Medium to Weak
C-O stretch (alcohol)	1050 - 1260	Strong[3]

## Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns for an unsaturated alcohol.

m/z	Interpretation
114	$[M]^+$ (Molecular ion)
99	$[M - CH_3]^+$
85	$[M - C_2H_5]^+$
71	$[M - C_3H_7]^+$
57	$[C_4H_9]^+$ (alpha-cleavage)
43	$[C_3H_7]^+$

## Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of **(4R)-Hept-2-en-4-ol**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- $^{13}C$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - **Solution:** Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub>).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.<sup>[5]</sup>
- **Data Acquisition:**
  - Record a background spectrum of the empty sample holder or the pure solvent.<sup>[5]</sup>
  - Record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Gas Chromatography-Mass Spectrometry (GC-MS)

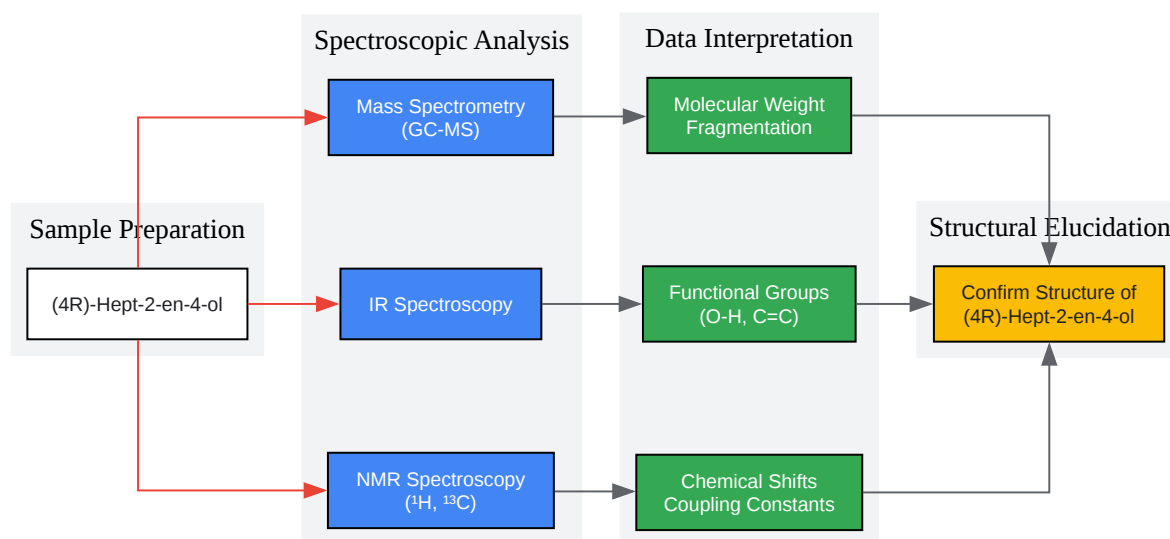
Given that **(4R)-Hept-2-en-4-ol** is a volatile compound, GC-MS is a suitable technique for its analysis.<sup>[6][7][8]</sup>

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer.

- GC Conditions:
  - Column: Use a suitable capillary column (e.g., HP-5MS or equivalent).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).<sup>[7]</sup>
  - Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.
  - Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.<sup>[9]</sup>
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.<sup>[7]</sup>
  - Mass Analyzer: Scan a mass range of m/z 35-500.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(4R)-Hept-2-en-4-ol**.



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Caption: Workflow for the spectroscopic characterization of **(4R)-Hept-2-en-4-ol**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of (4R)-Hept-2-en-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14214003#spectroscopic-data-of-4r-hept-2-en-4-ol-nmr-ir-ms]

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